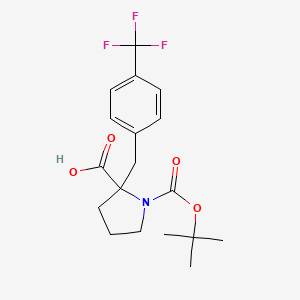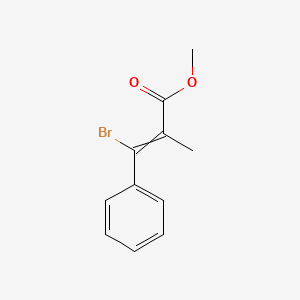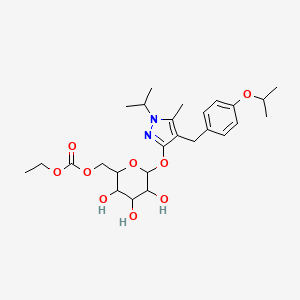
ethyl ((3,4,5-trihydroxy-6-((4-(4-isopropoxybenzyl)-1-isopropyl-5-methyl-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remogliflozin etabonate is a pro-drug of remogliflozin, belonging to the gliflozin class of drugs. It is primarily used for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis (NASH). Remogliflozin etabonate works by inhibiting sodium-glucose co-transporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the improved processes for its preparation involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . The reaction conditions typically include the use of solvents like ethyl acetate, methanol, and toluene, with formic acid or ammonia as catalysts .
Industrial Production Methods
Industrial production of remogliflozin etabonate follows a similar synthetic route but on a larger scale. The process involves the use of high-performance thin-layer chromatography (HPTLC) for the quantification and quality control of the compound . Forced degradation studies are also performed to ensure the stability of the compound under various conditions .
Chemical Reactions Analysis
Types of Reactions
Remogliflozin etabonate undergoes several types of chemical reactions, including:
Oxidation: The compound is susceptible to oxidative stress, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents can be employed.
Substitution: Strong nucleophiles like sodium hydroxide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various degradation products, which are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Remogliflozin etabonate has a wide range of scientific research applications:
Chemistry: Used in the study of SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and insulin sensitivity.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus and NASH.
Industry: Employed in the development of new pharmaceutical formulations and quality control methods.
Mechanism of Action
Remogliflozin etabonate inhibits the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which is responsible for glucose reabsorption. By blocking this transporter, the compound promotes the excretion of glucose through urine, thereby lowering blood glucose levels . The molecular targets include SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Empagliflozin
Comparison
Remogliflozin etabonate is unique in its relatively short half-life, which may make it more effective when administered twice daily . It has been shown to have similar glycemic efficacy compared to dapagliflozin and pioglitazone . Additionally, remogliflozin etabonate is priced lower than other SGLT2 inhibitors, making it a cost-effective option for patients .
Properties
IUPAC Name |
ethyl [3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCLDQAQNNEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508190.png)
![6-(Bromomethyl)benzo[d]oxazole hydrobromide](/img/structure/B12508196.png)
![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)
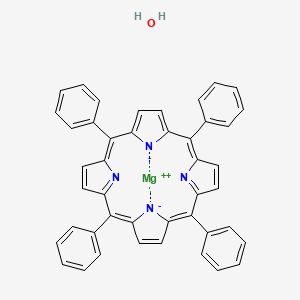
![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)
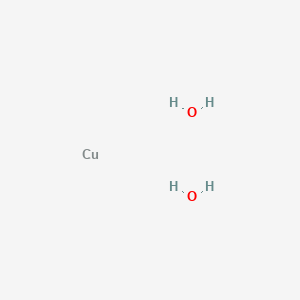
![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
